Isosorbide
Descripción
This compound was previously available in an oral formulation for the reduction of intraocular pressure. It was approved by the FDA in 1980, but has since been discontinued. Currently, this compound is an organic nitrate currently available in the [this compound mononitrate] and [this compound dinitrate] forms, and is used for the prevention of angina. Refer to these drug entries for more information.
This compound is an organic nitrate with vasodilator activity. This compound relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle. Elevated cGMP levels in smooth muscle activate cGMP-dependent kinase activity that leads to release of sequestered Ca2+. In turn, free Ca+ triggers dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition this compound relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and has 12 investigational indications.
1,4:3,6-Dianhydro D-glucitol. Chemically inert osmotic diuretic used mainly to treat hydrocephalus; also used in glaucoma.
See also: this compound Dinitrate (has salt form); this compound Mononitrate (has salt form).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDXJTOLSGUMSJ-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046196 | |
| Record name | Isosorbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | D-Glucitol, 1,4:3,6-dianhydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Color/Form |
CRYSTALS | |
CAS No. |
652-67-5 | |
| Record name | Isosorbide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosorbide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosorbide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isosorbide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucitol, 1,4:3,6-dianhydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isosorbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4:3,6-dianhydro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSORBIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXR179L51S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOSORBIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60-63, 61-64 °C | |
| Record name | Isosorbide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOSORBIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Methodological & Application
Synthesis of Isosorbide Dimethacrylate: A Detailed Protocol for Researchers
Abstract
Isosorbide dimethacrylate (ISDMMA) is a bio-based monomer derived from renewable resources, making it a sustainable alternative to conventional petroleum-based methacrylates. Its rigid bicyclic structure imparts desirable properties such as high glass transition temperature and good thermal stability to the resulting polymers. These attributes have led to its investigation for a variety of applications, including dental resins, polymer composites, and coatings. This document provides detailed protocols for the synthesis of this compound dimethacrylate, focusing on direct esterification methods using methacryloyl chloride and methacrylic anhydride. It is intended for researchers, scientists, and professionals in drug development and material science.
Introduction
This compound, a diol derived from the dehydration of sorbitol, is a key platform chemical from biomass.[1] Its two secondary hydroxyl groups can be functionalized to create a range of valuable molecules. The synthesis of this compound dimethacrylate involves the esterification of these hydroxyl groups with a methacrylate source. Several synthetic routes have been established, with the most common being the reaction of this compound with methacryloyl chloride or methacrylic anhydride.[2][3] These methods offer a direct pathway to high-purity ISDMMA. This protocol will detail these two primary synthesis methods, along with purification and characterization techniques.
Synthesis Pathways
There are multiple established routes for the synthesis of this compound Dimethacrylate. The most common and direct methods are:
-
Reaction with Methacryloyl Chloride: This is a highly reactive pathway that can proceed efficiently.[3][4]
-
Reaction with Methacrylic Anhydride: This method is an alternative to using the more moisture-sensitive methacryloyl chloride and can be catalyzed by a base.
-
Transesterification: This involves reacting this compound with methyl methacrylate, typically with the removal of methanol to drive the reaction to completion.
-
Multi-step Synthesis via Etherification and Oxidation: A more complex route that involves initial etherification of this compound followed by oxidation and subsequent reaction with methacrylic acid.
This document will focus on the first two direct methods due to their prevalence and relative simplicity.
Experimental Protocols
Protocol 1: Synthesis of this compound Dimethacrylate via Methacryloyl Chloride
This protocol is adapted from methodologies described in the literature.
Materials:
-
This compound
-
Methacryloyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Inhibitor (e.g., hydroquinone or MEHQ)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution, followed by the dropwise addition of methacryloyl chloride over a period of 1-2 hours while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-36 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a polymerization inhibitor.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain pure this compound dimethacrylate.
Protocol 2: Synthesis of this compound Dimethacrylate via Methacrylic Anhydride
This protocol is based on the reaction using methacrylic anhydride as the acylating agent.
Materials:
-
This compound
-
Methacrylic anhydride
-
Potassium acetate or N,N-dimethylaminopyridine (DMAP) as a catalyst
-
Sodium hydroxide solution
-
Sodium sulfate, anhydrous
-
Inhibitor (e.g., hydroquinone or MEHQ)
Procedure:
-
Place this compound in a round-bottom flask equipped with a magnetic stirrer and heat it to 70 °C to melt.
-
Add methacrylic anhydride to the molten this compound.
-
Add the catalyst (e.g., potassium acetate) to the mixture.
-
Maintain the reaction temperature at 70 °C and stir for approximately 8 hours.
-
Monitor the reaction by analyzing the disappearance of the anhydride, for example, by GC-FID.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the formed methacrylic acid by washing with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent if necessary, and then wash the organic phase with distilled water to remove any remaining salts.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and add an inhibitor.
-
Remove the solvent under reduced pressure to yield the final product.
Data Presentation
The following table summarizes quantitative data from various synthesis methods for this compound dimethacrylate found in the literature.
| Reactant | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |
| Methacryloyl Chloride | Pyridine | Dichloromethane | 0 °C to RT | 24-36 h | ~70-80% | |
| Methacrylic Anhydride | Potassium Acetate | None | 70 °C | 8 h | 71% | |
| Methacrylic Anhydride | DMAP | THF | Not specified | Not specified | High | |
| Methacrylic Acid | Triphenylphosphine | None | 76 °C | 24 h | 82% |
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound dimethacrylate.
References
Application Notes and Protocols for the Structural Elucidation of Isosorbide Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosorbide, a rigid bicyclic diol derived from renewable resources, is a valuable building block in medicinal chemistry and material science. Its derivatives exhibit a wide range of biological activities and material properties, making the precise determination of their chemical structures paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these derivatives. This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Key Applications of NMR in this compound Derivative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound derivatives.[1][2] It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.
-
Confirmation of Synthesis: NMR is used to confirm the successful synthesis of new this compound derivatives by verifying the presence of expected functional groups and the modification of the this compound scaffold.[3][4]
-
Structural Isomer Differentiation: this compound has two secondary hydroxyl groups at the C2 and C5 positions, which can lead to the formation of structural isomers upon derivatization. NMR techniques, particularly 2D NMR, are crucial for distinguishing between these isomers.[5]
-
Stereochemical Analysis: The rigid V-shaped structure of the this compound molecule imparts specific stereochemical properties to its derivatives. NMR can be used to probe the spatial relationships between different parts of the molecule.
-
Purity Assessment and Quantitative Analysis (qNMR): Quantitative NMR (qNMR) can be employed to determine the purity of synthesized this compound derivatives and to quantify the components in a mixture without the need for identical reference standards.
Data Presentation: NMR Data for this compound and its Derivatives
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core this compound structure. Note that these values can shift depending on the specific derivative and the solvent used.
Table 1: ¹H NMR Chemical Shifts (δ) for the this compound Core
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1, H-6 | 3.89 - 4.07 | m |
| H-2, H-5 | 5.06 - 5.11 | m |
| H-3 | 4.88 | t |
| H-4 | 4.51 - 4.56 | m |
Data compiled from multiple sources, including.
Table 2: ¹³C NMR Chemical Shifts (δ) for the this compound Core
| Carbon | Chemical Shift (ppm) |
| C-1, C-6 | 70.3 - 73.0 |
| C-2, C-5 | 76.4 - 80.9 |
| C-3 | 85.4 - 85.6 |
| C-4 | 80.6 - 81.2 |
Data compiled from multiple sources, including.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can affect the chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Homogenization: Vortex the tube until the sample is completely dissolved. If necessary, gentle heating or sonication can be used, but ensure the sample is stable under these conditions.
-
Transfer: If the sample was dissolved outside the NMR tube, transfer the solution to the tube using a Pasteur pipette.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.
Protocol 2: 1D ¹H NMR Spectroscopy
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: 1D ¹³C NMR Spectroscopy
-
Instrument Setup: Tune and shim the spectrometer for the ¹³C nucleus.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Set a spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is generally sufficient for qualitative spectra.
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 4: 2D Correlation Spectroscopy (COSY)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Acquisition Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Use the same spectral width as the ¹H NMR spectrum in both dimensions.
-
Number of Increments: Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512).
-
-
Data Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
Analyze the cross-peaks, which indicate J-coupling between protons.
-
Protocol 5: 2D Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' for an edited HSQC on Bruker instruments, which differentiates CH/CH₃ from CH₂ signals).
-
Spectral Width: The F2 (proton) dimension should match the ¹H spectral width, and the F1 (carbon) dimension should match the ¹³C spectral width.
-
Number of Increments: Typically 128-256 increments are sufficient.
-
-
Data Processing:
-
Perform a 2D Fourier transform.
-
Phase the spectrum.
-
Analyze the cross-peaks, where each peak corresponds to a C-H bond.
-
Protocol 6: 2D Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule.
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width: Same as HSQC.
-
Long-Range Coupling Constant (JXH): Optimize for an average long-range coupling constant (typically 8-10 Hz).
-
-
Data Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum.
-
Analyze the cross-peaks to establish connectivity between different parts of the this compound derivative.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of an unknown this compound derivative using NMR spectroscopy.
Caption: Overall workflow from synthesis to structural confirmation.
Caption: Logical flow of NMR experiments for structural elucidation.
Conclusion
NMR spectroscopy is a cornerstone technique for the structural characterization of this compound derivatives. A systematic approach, beginning with 1D NMR for an initial assessment of the molecular composition, followed by a suite of 2D NMR experiments (COSY, HSQC, and HMBC), allows for the complete and unambiguous assignment of the chemical structure. The protocols and workflows presented here provide a robust framework for researchers in academia and industry to effectively utilize NMR spectroscopy in their work with this important class of bio-based molecules.
References
Isosorbide as a Bio-Based Monomer for Polyurethane Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Isosorbide, a renewable, non-toxic, and biodegradable diol derived from D-sorbitol, is emerging as a valuable bio-based building block in the synthesis of polyurethanes (PUs).[1][2] Its rigid, bicyclic structure imparts unique properties to the resulting polymers, including enhanced thermal stability and mechanical strength.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based polyurethanes, intended for researchers, scientists, and professionals in drug development. This compound's biocompatibility makes it an attractive monomer for creating materials for biomedical applications.[4]
Application Notes
This compound can be incorporated into polyurethane chains through various synthesis strategies, primarily acting as a chain extender or by being part of a polyol component. The choice of diisocyanate and soft segment polyol allows for the tuning of the final polymer's properties to suit specific applications, from flexible elastomers to rigid foams.
Key Advantages of this compound-Based Polyurethanes:
-
Renewable Source: Derived from biomass, reducing reliance on petrochemical feedstocks.
-
Enhanced Thermal Properties: The rigid structure of this compound typically increases the glass transition temperature (Tg) of the polyurethane.
-
Improved Mechanical Properties: Contributes to increased tensile strength and hardness.
-
Biocompatibility: this compound-based PUs have shown low cytotoxicity, making them suitable for biomedical applications such as drug delivery systems and medical devices.
-
Versatility: Can be used in various polyurethane systems, including coatings, adhesives, foams, and elastomers.
Synthesis Strategies
Two primary methods are employed for the synthesis of this compound-based polyurethanes: the one-shot method and the two-step prepolymer method.
-
One-Shot Polymerization: All reactants (this compound, polyol, and diisocyanate) are mixed together and reacted simultaneously. This method is simpler and faster but offers less control over the polymer structure.
-
Two-Step (Prepolymer) Method: A prepolymer is first formed by reacting the diisocyanate with the polyol. In the second step, the prepolymer is reacted with a chain extender, in this case, this compound. This method allows for better control over the molecular weight and segment distribution.
Non-isocyanate polyurethane (NIPU) synthesis is another approach that avoids the use of toxic isocyanates. This can be achieved by converting this compound into a diglycidyl ether, followed by carbonation and reaction with diamines.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound-based polyurethanes, based on common practices reported in the literature.
Protocol 1: One-Shot Polyurethane Synthesis
This protocol describes a catalyst-free, one-shot bulk polymerization method.
Materials:
-
This compound (dried under vacuum)
-
Poly(tetramethylene glycol) (PTMG) or other suitable polyol (dried under vacuum at 60°C for 4 hours)
-
Hexamethylene diisocyanate (HDI) or other aliphatic diisocyanate
-
Nitrogen gas supply
-
Round-bottom four-neck flask equipped with a mechanical stirrer, thermometer, and condenser
Procedure:
-
Charge the nitrogen-flushed four-neck flask with the desired amounts of PTMG and this compound.
-
Heat the mixture to a specified temperature (e.g., 80°C) with stirring to ensure a homogeneous melt.
-
Add the stoichiometric amount of HDI to the diol mixture. The typical stoichiometry of isocyanate to diol is 1.1:1.
-
Increase the reaction temperature to 120°C and maintain for 12 hours under a dry nitrogen atmosphere with continuous stirring.
-
After the reaction is complete, the resulting polyurethane can be collected for further processing and characterization.
Protocol 2: Two-Step Prepolymer Polyurethane Synthesis
This protocol involves the formation of a prepolymer before the addition of the this compound chain extender.
Materials:
-
This compound (dried under vacuum)
-
Poly(propylene glycol) (PPG) or other suitable polyol
-
Isophorone diisocyanate (IPDI) or 4,4'-methylenebis(cyclohexyl isocyanate) (HMDI)
-
Nitrogen gas supply
-
Glass reactor
Procedure:
Step 1: Quasi-Prepolymer Synthesis
-
In a 250 mL glass reactor under a dry nitrogen atmosphere, react the diisocyanate (IPDI or HMDI) with the polyol (PPG).
-
Maintain the reaction at 80°C for approximately 3 hours with stirring.
Step 2: Chain Extension
-
To the previously synthesized quasi-prepolymer, add the appropriate amount of D-isosorbide.
-
Continue the reaction for an additional 1 hour at 80°C.
-
The final polyurethane is then ready for characterization.
Protocol 3: Characterization of this compound-Based Polyurethanes
A comprehensive characterization is essential to understand the structure-property relationships of the synthesized polyurethanes.
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of urethane linkages and the consumption of isocyanate groups.
-
Procedure: Acquire FTIR spectra of the reactants and the final polyurethane product. Look for the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of N-H (around 3330 cm⁻¹) and C=O (around 1700 cm⁻¹) stretching bands characteristic of the urethane group.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure of the polyurethane.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The spectra will show characteristic peaks for the this compound, polyol, and diisocyanate moieties within the polymer chain.
3. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with appropriate standards (e.g., polystyrene).
4. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg).
-
Procedure: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a specified temperature range. The Tg is observed as a step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and degradation profile of the polymer.
-
Procedure: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.
-
5. Mechanical Testing:
-
Purpose: To evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.
-
Procedure: Prepare dog-bone shaped specimens from the polyurethane films. Perform tensile tests using a universal testing machine according to standard methods (e.g., ASTM D638).
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Effect of this compound Content on the Thermal and Compressive Properties of Closed-Cell Rigid Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound-Based Thermoplastic Polyurethane with Different Polyols and Soft/Hard Ratios | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Strategies to minimize side reactions in Isosorbide synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize side reactions during Isosorbide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for this compound synthesis and what are the common side reactions?
A1: The primary method for this compound synthesis is the acid-catalyzed double dehydration of D-sorbitol.[1][2] The reaction first forms the intermediate 1,4-sorbitan, which then undergoes a second dehydration to yield this compound.[1] However, several competing side reactions can occur, leading to the formation of undesirable by-products.[3][4] The most common side reactions include the formation of other sorbitan isomers, such as 1,5-sorbitan and 2,5-sorbitan, which are degradation products that cannot be further dehydrated to this compound. Additionally, oligomerization and polymerization of sorbitol and its derivatives can occur, leading to a complex mixture of by-products.
Q2: What are the key factors influencing the formation of side products in this compound synthesis?
A2: The formation of side products is highly dependent on the reaction conditions. Key factors include:
-
Temperature: Higher temperatures can increase the reaction rate but also promote degradation and polymerization reactions. One study found that at 140°C, an excess of the theoretical amount of water was collected, indicating the occurrence of side reactions.
-
Catalyst Type and Concentration: The choice of acid catalyst and its concentration are crucial. While strong acids like sulfuric acid are effective, they can also lead to more side reactions. Studies have shown that optimizing the catalyst concentration is key to maximizing the yield of this compound.
-
Reaction Time: Prolonged reaction times can lead to the formation of degradation products. It is important to monitor the reaction to determine the optimal duration.
Q3: What are some recommended catalysts for this compound synthesis?
A3: A variety of acid catalysts can be used for the dehydration of sorbitol to this compound. These include:
-
Homogeneous Catalysts:
-
Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are commonly used.
-
Lewis Acids: Metal chlorides and sulfonates have also been reported.
-
-
Heterogeneous Catalysts:
-
Acidic Resins: Amberlyst resins are effective solid acid catalysts.
-
Zeolites: These microporous materials can also be used.
-
The choice of catalyst will depend on the specific reaction setup and desired outcome. Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture.
Q4: How can I purify the crude this compound product to remove side products?
A4: Achieving high purity this compound (>99.8%) is essential for its use as a monomer in polymer synthesis. Common purification methods include:
-
Distillation: Vacuum distillation is a primary method to separate this compound from less volatile by-products.
-
Recrystallization: Recrystallization from solvents like alcohols or from the melt can effectively remove impurities.
-
Treatment with Boron Compounds: Treating the crude product with a boron compound that supplies borate ions can help remove periodate-consuming impurities.
A combination of these methods is often necessary to achieve the desired purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound Yield | Suboptimal Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate, or too high, leading to degradation. | Optimize the reaction temperature. A study found 130°C to be optimal when using p-TSA as a catalyst. |
| Incorrect Catalyst Concentration: The catalyst amount may be insufficient for efficient conversion or excessive, promoting side reactions. | Vary the catalyst concentration to find the optimal loading. For p-TSA, 1% w/w has been shown to be effective. | |
| Incomplete Reaction: The reaction time may not be sufficient for the conversion of the sorbitan intermediate to this compound. | Monitor the reaction progress over time using techniques like LC-MS to determine the optimal reaction duration. | |
| High Levels of By-products (e.g., 1,5-sorbitan, 2,5-sorbitan) | Excessive Reaction Temperature: High temperatures favor the formation of degradation products. | Lower the reaction temperature. Temperatures above 140°C have been shown to increase side product formation. |
| Inappropriate Catalyst: The catalyst may not be selective enough for the desired reaction pathway. | Experiment with milder or more selective catalysts, such as certain solid acid catalysts. | |
| Formation of Polymeric/Oligomeric By-products | High Reaction Temperature and/or Prolonged Reaction Time: These conditions can promote polymerization. | Reduce the reaction temperature and/or time. |
| High Catalyst Concentration: A high concentration of a strong acid can catalyze polymerization. | Optimize the catalyst concentration to the minimum effective amount. | |
| Difficulty in Purifying this compound | Complex Mixture of By-products: A wide range of by-products with similar physical properties can make separation challenging. | Employ a multi-step purification process, combining vacuum distillation with recrystallization. Consider specialized treatments, such as with borate compounds, for specific impurities. |
Quantitative Data Summary
| Parameter | Value | Catalyst | Yield of this compound | Reference |
| Temperature | 130 °C | 1% w/w p-TSA | 81.9% | |
| Temperature | 120 °C | p-TSA | Lower reaction rate than at 130 °C | |
| Temperature | 140 °C | p-TSA | Increased side reactions |
Experimental Protocols
Detailed Methodology for this compound Synthesis from Sorbitol
This protocol is based on a reported procedure with optimized conditions.
-
Reaction Setup:
-
To a three-necked flask equipped with a mechanical stirrer, a condenser for water removal, and a temperature probe, add D-sorbitol.
-
Add the acid catalyst (e.g., 1% w/w p-toluenesulfonic acid).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 130°C) with continuous stirring.
-
Continuously remove the reaction water as it is formed by distillation.
-
Monitor the reaction progress by analyzing samples at different time intervals using a suitable technique (e.g., LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (e.g., after 5 hours), cool the mixture.
-
Neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).
-
Purify the crude this compound by vacuum distillation (e.g., at 0.3–0.5 kPa and 180–200 °C).
-
Allow the distilled this compound to crystallize.
-
Further purification can be achieved by recrystallization from a suitable solvent if required.
-
Visualizations
Caption: Reaction pathway for this compound synthesis from D-Sorbitol.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Investigating Isosorbide Nitrate Tolerance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of isosorbide nitrate (ISDN) tolerance.
Frequently Asked Questions (FAQs)
Q1: What are the primary proposed mechanisms of this compound nitrate tolerance?
A1: The development of tolerance to this compound nitrate is a multifactorial process. The leading hypotheses include:
-
Increased Oxidative Stress: Prolonged exposure to this compound nitrate can lead to an overproduction of reactive oxygen species (ROS), particularly superoxide, in the vasculature. This increased oxidative stress can impair vascular function and contribute to tolerance.
-
Endothelial Dysfunction: this compound nitrate tolerance is often associated with endothelial dysfunction, characterized by a reduced bioavailability of nitric oxide (NO). This can be due to the "uncoupling" of endothelial nitric oxide synthase (eNOS), where the enzyme produces superoxide instead of NO.
-
Impaired Biotransformation: The vasodilatory effects of this compound nitrate depend on its conversion to NO. One key enzyme in this process for some organic nitrates is mitochondrial aldehyde dehydrogenase 2 (ALDH2). Inhibition or downregulation of ALDH2 can lead to reduced NO production and tolerance.
-
Neurohormonal Counter-Regulation: The body may activate compensatory vasoconstrictor systems in response to prolonged vasodilation, which can counteract the effects of this compound nitrate.
Q2: How quickly does tolerance to this compound nitrate develop in experimental models?
A2: The onset of tolerance can be rapid, often observed within 24 to 48 hours of continuous administration in both animal models and clinical studies.[1] The magnitude of tolerance is often proportional to the frequency of dosing.[1]
Q3: What are common side effects of this compound nitrate in clinical use that might be relevant to my research?
A3: Common side effects stem from its vasodilatory properties and include headaches, dizziness, and hypotension. While not always directly modeled in preclinical research, understanding these effects can provide context for the physiological responses observed in animal studies.
Q4: Can I prevent or reverse this compound nitrate tolerance in my experiments?
A4: In clinical practice, a "nitrate-free" interval of 10-12 hours is used to prevent tolerance.[2] In a research setting, this can be mimicked with intermittent dosing schedules. Additionally, antioxidants and agents that preserve ALDH2 activity have been shown to ameliorate tolerance in experimental models.[3][4]
Troubleshooting Guides
Problem 1: I am not observing a consistent or significant level of nitrate tolerance in my animal model.
-
Possible Cause 1: Dosing Regimen. Continuous high-dose administration is more likely to induce tolerance. Ensure your dosing schedule does not inadvertently include a "nitrate-free" period.
-
Solution: Implement a continuous delivery system, such as osmotic mini-pumps, for consistent drug exposure. If using injections, ensure they are frequent enough to maintain therapeutic drug levels.
-
-
Possible Cause 2: Animal Strain/Species. There can be inter-species and even inter-strain differences in the susceptibility to nitrate tolerance.
-
Solution: Review the literature to select a species and strain known to develop robust nitrate tolerance. Rats and rabbits are commonly used models.
-
-
Possible Cause 3: Assessment Timepoint. The timing of your functional assessments is critical. Tolerance can develop and also reverse relatively quickly.
-
Solution: Conduct your functional assays (e.g., vascular reactivity) at a timepoint where tolerance is expected to be maximal, typically after 24-72 hours of continuous treatment.
-
Problem 2: My measurements of reactive oxygen species (ROS) are highly variable or not showing the expected increase in tolerant tissues.
-
Possible Cause 1: Assay Sensitivity and Specificity. Different ROS detection methods have varying sensitivities and potential for artifacts. For example, high concentrations of lucigenin can auto-oxidize and generate superoxide, leading to false positives.
-
Solution: Use multiple methods to confirm your findings. For example, complement lucigenin chemiluminescence with dihydroethidium (DHE) staining. For lucigenin assays, use a low concentration (e.g., 5 µM) to minimize auto-oxidation.
-
-
Possible Cause 2: Tissue Handling. Vascular tissues are delicate, and improper handling can lead to artificial ROS production or degradation of antioxidant enzymes.
-
Solution: Handle tissues gently and keep them in appropriate physiological buffers at all times. Perform assays as quickly as possible after tissue isolation.
-
-
Possible Cause 3: Subcellular Localization of ROS. The source of ROS in nitrate tolerance can be mitochondrial or from enzymes like NADPH oxidase. Your chosen assay may not be optimal for detecting ROS from all sources.
-
Solution: Consider using probes that are targeted to specific subcellular compartments, such as MitoSOX Red for mitochondrial superoxide.
-
Problem 3: I am having difficulty assessing eNOS uncoupling in my tolerant vascular tissues.
-
Possible Cause 1: Methodological Pitfalls in Western Blotting for eNOS Dimers/Monomers. The ratio of eNOS dimers to monomers is often used as an indicator of uncoupling. However, this ratio can be affected by sample preparation, including the type of lysis buffer and the temperature of SDS-PAGE.
-
Solution: Use a lysis buffer that preserves protein-protein interactions and run low-temperature SDS-PAGE to maintain the dimeric structure of eNOS. Be aware of potential confounding factors, such as endogenous IgG, which can migrate at a similar molecular weight to eNOS monomers in aged tissues.
-
-
Possible Cause 2: Functional vs. Structural Uncoupling. eNOS can be functionally uncoupled (producing superoxide) without a complete dissociation of the dimer into monomers.
-
Solution: In addition to assessing the dimer-to-monomer ratio, directly measure superoxide production in the presence and absence of an eNOS inhibitor (e.g., L-NAME) to determine the contribution of eNOS to overall superoxide levels.
-
Quantitative Data Summary
Table 1: Effects of this compound Nitrate Tolerance on Vascular Function and Biochemistry
| Parameter | Control/Non-Tolerant | Tolerant | Key Findings | Reference(s) |
| Vascular Reactivity | ||||
| EC50 for this compound Mononitrate (-logM) | 5.23 ± 0.03 | 4.69 ± 0.04 | Rightward shift in the concentration-response curve, indicating reduced sensitivity. | |
| Oxidative Stress | ||||
| Aortic Superoxide Production (lucigenin chemiluminescence, cpm/mg) | 230 ± 22 | 211 ± 34 | In this particular study with eccentric dosing, no significant increase in superoxide was observed. | |
| Vascular Superoxide Levels (nmol/mg per minute) | 0.31 ± 0.01 | 0.61 ± 0.01 | Two-fold increase in superoxide in tolerant vessels with intact endothelium. | |
| ALDH2 Activity | ||||
| Aortic ALDH2 Activity (nmol/mg/min) | 2.6 ± 0.9 | 1.2 ± 0.3 | Approximately 54% reduction in ALDH2 activity in tolerant aorta. | |
| Vascular ALDH2 Activity Reduction | - | ~40% | In vivo tolerance resulted in a significant loss of vascular ALDH2 activity. |
Experimental Protocols
Protocol 1: Measurement of Vascular Superoxide Production using Dihydroethidium (DHE) Staining
Principle: DHE is a cell-permeable dye that fluoresces red upon oxidation by superoxide. This method allows for the visualization and relative quantification of superoxide in vascular cross-sections.
Methodology:
-
Tissue Preparation:
-
Isolate the aorta or other blood vessel of interest and place it in ice-cold Krebs-HEPES buffer.
-
Embed the tissue in OCT compound and freeze rapidly.
-
Cut 10-30 µm thick frozen sections using a cryostat and mount them on glass slides.
-
-
DHE Staining:
-
Prepare a 2 µM DHE solution in Krebs-HEPES buffer.
-
Incubate the tissue sections with the DHE solution for 30 minutes at 37°C in a light-protected, humidified chamber.
-
-
Microscopy:
-
Wash the slides carefully with Krebs-HEPES buffer.
-
Mount a coverslip using a fluorescence-compatible mounting medium.
-
Immediately visualize the sections using a fluorescence microscope with an excitation wavelength of ~540 nm and an emission wavelength of ~605 nm.
-
-
Quantification:
-
Capture images from multiple random fields of view for each sample.
-
Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity.
-
Normalize the fluorescence intensity to the area of the tissue section.
-
Protocol 2: Assessment of NADPH Oxidase Activity in Aortic Homogenates
Principle: This assay measures the superoxide-producing activity of NADPH oxidase using lucigenin-enhanced chemiluminescence. NADPH is added as a substrate to initiate the reaction.
Methodology:
-
Tissue Homogenization:
-
Isolate the aorta and remove periadventitial tissue in chilled modified Krebs/HEPES buffer.
-
Homogenize the tissue in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant contains the membrane and cytosolic fractions where NADPH oxidase subunits are located.
-
-
Chemiluminescence Assay:
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).
-
In a 96-well white plate, add a standardized amount of protein from each sample.
-
Add lucigenin to a final concentration of 5 µM.
-
Place the plate in a luminometer and measure the baseline chemiluminescence.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately begin kinetic measurement of chemiluminescence for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of superoxide production by determining the slope of the chemiluminescence signal over time.
-
Normalize the activity to the protein concentration of the sample.
-
Include a blank (buffer only) and a positive control (e.g., xanthine/xanthine oxidase) in your assay.
-
Protocol 3: Determination of Aldehyde Dehydrogenase 2 (ALDH2) Activity
Principle: This assay measures the enzymatic activity of ALDH2 by monitoring the reduction of NAD+ to NADH, which is detected spectrophotometrically at 340 nm.
Methodology:
-
Sample Preparation:
-
Isolate mitochondria from vascular tissue or use whole-cell lysates.
-
Determine the protein concentration of your sample.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 9.5).
-
In a cuvette or 96-well plate, combine the reaction buffer, your sample, and acetaldehyde (the substrate for ALDH2).
-
Initiate the reaction by adding NAD+.
-
-
Spectrophotometric Measurement:
-
Immediately place the cuvette or plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
-
Calculation of Activity:
-
Determine the rate of NADH production from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Express ALDH2 activity as nmol of NADH produced per minute per mg of protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways in this compound Nitrate tolerance.
Caption: General experimental workflow for studying ISDN tolerance.
References
- 1. Nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Central role of mitochondrial aldehyde dehydrogenase and reactive oxygen species in nitroglycerin tolerance and cross-tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for enhanced vascular superoxide anion production in nitrate tolerance. A novel mechanism underlying tolerance and cross-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Isosorbide-Based Pharmaceutical Formulations
Welcome to the technical support center for Isosorbide-based pharmaceutical formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this compound Dinitrate (ISDN) and this compound Mononitrate (ISMN) formulations. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound-based compounds?
A1: this compound dinitrate and mononitrate are susceptible to degradation primarily through hydrolysis of the nitrate ester groups. This degradation can be accelerated by exposure to acids, bases, heat, and light. Forced degradation studies show that this compound formulations are particularly unstable in basic and oxidative conditions.[1][2][3] Under acidic conditions, degradation is also observed, though often to a lesser extent than in basic media.[1][2] Thermal and photolytic stress can also lead to the formation of degradation products.
Q2: Which excipients are known to be incompatible with this compound mononitrate (ISMN)?
A2: Compatibility studies have identified potential interactions between ISMN and certain common excipients. Techniques such as Differential Scanning Calorimetry (DSC) and Isothermal Stress Testing (IST) have shown that cellulose acetate and microcrystalline cellulose (MCC) can interact with ISMN. Specifically, Isothermal Stress Testing has demonstrated a definite incompatibility between ISMN and cellulose acetate. Therefore, caution is advised when using these excipients in ISMN formulations.
Q3: How can I prevent issues like poor tablet hardness and friability in my this compound dinitrate (ISDN) formulation?
A3: Poor tablet hardness and high friability in ISDN formulations, particularly those manufactured by direct compression, can often be traced back to the choice and concentration of lubricants. Hydrophobic lubricants like magnesium stearate can weaken the bonding within the tablet, leading to reduced hardness.
To troubleshoot this, consider the following:
-
Optimize Lubricant Concentration: Use the lowest effective concentration of magnesium stearate (typically 0.25% to 1.0% w/w).
-
Control Blending Time: Over-blending with magnesium stearate can exacerbate its negative effects on tablet hardness and dissolution. Blending times as short as two minutes can significantly alter tablet properties.
-
Alternative Lubricants: Consider less hydrophobic lubricants like sodium stearyl fumarate, which has been shown to improve dissolution times and may have a less detrimental effect on tablet hardness. Talc is another alternative that has been used successfully in ISDN formulations.
Q4: My dissolution results for an extended-release ISMN formulation are inconsistent. What could be the cause?
A4: Inconsistent dissolution profiles for extended-release ISMN tablets can be influenced by several factors related to the formulation and manufacturing process. The choice of pore-formers and their concentration in the coating of osmotic pump tablets, for example, significantly affects the drug release profile. Incompatibility between ISMN and excipients like cellulose acetate can also alter the drug release characteristics. Additionally, the manufacturing method itself, such as wet granulation versus direct compression, can impact the final dissolution properties of the tablet.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Stability Assay
Problem: During a stability-indicating HPLC assay of an ISDN or ISMN formulation, unknown peaks are observed, suggesting the presence of degradation products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolytic Degradation | The primary degradation products of ISDN are its 2- and 5-mononitrate forms. For ISMN, further hydrolysis to this compound can occur. Confirm the identity of these degradants by comparing their retention times with those of reference standards. |
| Excipient Interaction | An excipient may be reacting with the active pharmaceutical ingredient (API). Conduct compatibility studies by analyzing binary mixtures of the API and each excipient using DSC and HPLC under stress conditions. |
| Photodegradation | If the formulation is sensitive to light, degradation may occur upon exposure. Ensure adequate protection from light during manufacturing and storage. |
| Oxidative Degradation | This compound nitrates are susceptible to oxidation. Consider incorporating antioxidants into the formulation or packaging under an inert atmosphere. |
Issue 2: Physical Instability of Tablets During Storage
Problem: this compound-based tablets exhibit changes in physical appearance, such as discoloration or softening, during stability studies.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hygroscopicity | The formulation may be absorbing moisture, leading to physical changes. Select less hygroscopic excipients and ensure appropriate packaging with desiccants if necessary. |
| Polymorphic Transformation | The crystalline form of the API or an excipient may be changing over time, which can affect tablet properties. Characterize the solid-state properties of the initial and stored samples using techniques like X-ray Diffraction (XRD) and DSC. |
| Drug-Excipient Interaction | As mentioned previously, chemical interactions can manifest as physical changes. Re-evaluate excipient compatibility. |
Quantitative Data from Forced Degradation Studies
The following tables summarize the percentage of degradation observed for this compound Mononitrate and this compound Dinitrate under various stress conditions as reported in literature. These values can serve as a benchmark for your own stability studies.
Table 1: Forced Degradation of this compound Mononitrate
| Stress Condition | Duration | Temperature | Reagent | % Degradation | Reference |
| Acid Hydrolysis | 1 hour | Boiling Water Bath | 0.1 M HCl | Appreciable Degradation | |
| Base Hydrolysis | 1 hour | Boiling Water Bath | 0.1 M NaOH | Appreciable Degradation | |
| Oxidative | 1 hour | Boiling Water Bath | 10% H₂O₂ | Appreciable Degradation | |
| Thermal | 240 hours | - | - | No Appreciable Degradation | |
| Photolytic | - | - | - | Degradation Observed |
Table 2: Forced Degradation of this compound Dinitrate
| Stress Condition | Duration | Temperature | Reagent | % Degradation | Reference |
| Acid Hydrolysis | 72 hours | 60°C | 0.1 M HCl | Unstable | |
| Neutral Hydrolysis | 24 hours | 60°C | Water | Unstable | |
| Base Hydrolysis | 8 hours | - | - | Unstable | |
| Oxidative | 5 hours | 60°C | 3% H₂O₂ | Unstable | |
| Thermal | 6 days | 80°C | - | Unstable |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound Dinitrate
This protocol is a representative method for the simultaneous determination of this compound Dinitrate and its degradation products.
1. Chromatographic Conditions:
-
Column: Zorbax C18 (250mm × 4.6mm I.D; 5 µm)
-
Mobile Phase: 0.1% Orthophosphoric acid (pH 2.1) and Methanol (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
2. Standard Solution Preparation:
-
Prepare a stock solution of USP Diluted this compound Dinitrate RS in the mobile phase.
-
Serially dilute the stock solution to create calibration standards across a suitable concentration range (e.g., 10-60 µg/mL).
3. Sample Preparation:
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to a target concentration of ISDN, into a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
4. Forced Degradation Study:
-
Acid Hydrolysis: Reflux sample with 0.1N HCl at 60°C for 30 minutes, then neutralize with 0.1N NaOH.
-
Base Hydrolysis: Reflux sample with 0.1N NaOH at 60°C for 30 minutes, then neutralize with 0.1N HCl.
-
Oxidative Degradation: Treat sample with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
Protocol 2: DSC for Excipient Compatibility Screening of this compound Mononitrate
This protocol outlines a method for screening the compatibility of ISMN with various excipients.
1. Sample Preparation:
-
Accurately weigh and mix ISMN with each excipient in a 1:1 ratio.
-
Prepare individual samples of pure ISMN and each pure excipient for reference.
2. DSC Parameters:
-
Instrument: Differential Scanning Calorimeter
-
Heating Rate: A slow heating rate, such as 1°C/min, is recommended to allow sufficient time for interactions to occur.
-
Temperature Range: Scan from a suitable starting temperature (e.g., 10°C) to a temperature beyond the melting point of the components (e.g., 160°C).
-
Atmosphere: Nitrogen purge.
-
Pans: Use hermetically sealed aluminum pans to prevent volatilization.
3. Data Analysis:
-
Compare the thermogram of the physical mixture with the thermograms of the individual components.
-
The appearance of new peaks, the disappearance of existing peaks, or a significant shift in the melting endotherm of the drug can indicate an interaction.
Visualizations
References
Technical Support Center: Refinement of Purification Methods for Crude Isosorbide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude isosorbide. Detailed experimental protocols and comparative data are included to assist in optimizing laboratory procedures.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of crude this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question 1: My purified this compound is discolored (yellowish or brownish). How can I remove the color impurities?
Answer: Color in purified this compound is a common issue, often arising from thermal degradation products or residual impurities from the synthesis process. Here are several effective methods for color removal:
-
Activated Carbon Treatment: This is one of the most common and effective methods for removing color bodies. The process involves dissolving the crude this compound in a suitable solvent (e.g., water or ethanol), adding activated carbon, heating, and then filtering. The porous structure of activated carbon adsorbs the color impurities. For optimal results, the selection of the type of activated carbon and its dosage is critical.
-
Recrystallization: Multiple recrystallizations from an appropriate solvent can significantly reduce color. Solvents like ethanol, methanol, or a mixture of ethyl acetate and hexane are often effective.[1] The color impurities may have different solubility profiles than this compound and will preferentially remain in the mother liquor.
-
Vacuum Distillation: Distillation under reduced pressure separates this compound from less volatile colored impurities.[1] This method is particularly useful for removing high molecular weight byproducts.
Question 2: I am having difficulty inducing crystallization during the recrystallization process. What can I do?
Answer: Failure to crystallize can be frustrating and is often related to the solvent system or nucleation issues. Here are some troubleshooting steps:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a small crystal of pure this compound into the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Reducing Solvent Volume: If the solution is too dilute, crystallization will not occur. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound.
-
Cooling to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of this compound and promote crystallization.[1]
-
Changing the Solvent System: If the above methods fail, the chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.
Question 3: The purity of my this compound is not improving significantly after a single purification step. What should I do?
Answer: Achieving high purity often requires a multi-step purification approach, as different methods are effective at removing different types of impurities. Consider the following strategies:
-
Combination of Methods: A common and highly effective strategy is to combine different purification techniques. For instance, an initial vacuum distillation can be followed by recrystallization or melt crystallization.[1] This combination can lead to purities exceeding 99.8%.[1]
-
Multiple Recrystallizations: Performing two or three recrystallization cycles can progressively improve purity. However, be mindful that each recrystallization step will result in some product loss.
-
Ion Exchange Chromatography: For removing ionic impurities, passing a solution of this compound through a bed of a suitable ion exchange resin can be very effective.
Question 4: What are the typical impurities found in crude this compound, and how can I detect them?
Answer: Common impurities in crude this compound can include residual sorbitol, sorbitans (monocyclic dehydration products), and various colored degradation products. For analysis, High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying the purity of this compound and detecting impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for impurity profiling.
Data Presentation
The following tables summarize quantitative data for key purification methods to facilitate comparison.
Table 1: Comparison of this compound Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | >99.0% | Effective for removing non-volatile impurities. | Requires specialized equipment; potential for thermal degradation if not controlled properly. |
| Solvent Recrystallization | >99.5% (after multiple steps) | Good for removing a wide range of impurities; scalable. | Yield loss with each step; requires appropriate solvent selection. |
| Melt Crystallization | >99.5% | Solvent-free process; can be highly efficient. | May not be effective for all impurity profiles; requires precise temperature control. |
| Activated Carbon Treatment | Purity improvement varies | Excellent for color removal. | Primarily for color and specific adsorbent impurities; does not significantly remove structural analogs. |
| Ion Exchange Chromatography | Purity improvement varies | Effective for removing ionic impurities. | Not effective for non-ionic impurities; can be complex to set up. |
Table 2: Recrystallization of this compound - Solvent Systems and Typical Yields
| Solvent System | This compound:Solvent Ratio (w/v) | Typical Yield (after 1st recrystallization) | Final Purity |
| Methanol | 1:0.43 | ~60% | >99.5% |
| Ethanol | Varies | ~50-70% | >99.5% |
| Ethyl Acetate/Hexane | Varies | ~40-60% | >99.0% |
| Water | 1:0.25 (at boiling) | ~84% (theoretical max) | >99.0% |
Table 3: Activated Carbon Treatment for Color Removal
| Activated Carbon Dosage (% w/w of this compound) | Solvent | Temperature (°C) | Approximate Color Reduction |
| 1-3% | Water | 70-80 | 70-85% |
| 3-5% | Ethanol | 60-70 | 80-95% |
Experimental Protocols
This section provides detailed methodologies for key purification experiments.
1. Protocol for Recrystallization of Crude this compound from Methanol
-
Dissolution: In a suitable flask, dissolve 100 g of crude this compound in 43 mL of methanol. Heat the mixture gently with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. This compound crystals should start to form. To maximize the yield, cool the flask in a refrigerator or an ice bath for several hours.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold (-18°C) methanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (60-63°C). A typical yield is around 60%.
2. Protocol for Vacuum Distillation of Crude this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short distillation column, a condenser, a receiving flask, and a vacuum pump with a trap. Ensure all joints are properly sealed.
-
Charge the Flask: Place the crude this compound into the distillation flask. For enhanced purification, a small amount of a reducing agent like sodium borohydride (NaBH4) can be added.
-
Initial Degassing: Heat the flask to approximately 80°C under a dynamic vacuum for about 60 minutes to remove any volatile impurities and residual solvents.
-
Distillation: Increase the temperature to around 140°C and reduce the pressure to approximately 1 mbar. This compound will begin to distill.
-
Collection: Collect the distilled this compound in the receiving flask.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
3. Protocol for Activated Carbon Treatment for Color Removal
-
Dissolution: Dissolve the colored this compound in a suitable solvent (e.g., water or ethanol) in a flask with stirring.
-
Addition of Activated Carbon: Add powdered activated carbon to the solution. The amount of activated carbon will typically range from 1% to 5% of the weight of the this compound.
-
Heating and Stirring: Heat the mixture to 60-80°C and stir for 30-60 minutes to allow for efficient adsorption of the color impurities.
-
Hot Filtration: While the solution is still hot, filter it through a bed of celite or a suitable filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization of the this compound.
-
Recovery: The decolorized this compound can then be recovered from the filtrate by evaporation of the solvent or by crystallization.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the purification of crude this compound.
Caption: A typical multi-step workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for inducing crystallization of this compound.
References
Validation & Comparative
A Comparative Guide to Isosorbide-Based Polymers Versus Traditional Petroleum-Based Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The paradigm shift towards sustainable and biocompatible materials has brought isosorbide-based polymers to the forefront of materials science, particularly in the biomedical and pharmaceutical fields. Derived from renewable resources like starch, this compound offers a viable alternative to traditional petroleum-based monomers. This guide provides an objective comparison of the performance of this compound-based polymers against their conventional petroleum-derived counterparts, supported by experimental data, detailed protocols, and visual workflows to aid in material selection and experimental design.
Performance Comparison: this compound-Based vs. Petroleum-Based Polymers
The incorporation of the rigid, bicyclic this compound monomer into polymer chains imparts unique thermal and mechanical properties. This section quantitatively compares key performance indicators of this compound-based polymers with their traditional petroleum-based analogues like bisphenol A (BPA)-based polycarbonate (PC) and polyethylene terephthalate (PET).
Table 1: Thermal Properties
| Property | This compound-Based Polymer | Petroleum-Based Polymer | Reference |
| Glass Transition Temperature (Tg) | |||
| Poly(this compound carbonate) (PIC) | 144 - 173 °C | BPA-PC: ~150 °C | [1][2] |
| Poly(ethylene-co-isosorbide terephthalate) (PEIT) | Increases by ~1.2 °C per mol% of this compound (from PET's Tg of ~70 °C) | PET: ~70 °C | [3] |
| This compound-based Polyurethanes | 55 - 70 °C | Varies widely based on composition | [4][5] |
| Melting Temperature (Tm) | |||
| Poly(ethylene-co-isosorbide terephthalate) (PEIT) | Decreases with increasing this compound content (e.g., 207 °C with 20% this compound) | PET: ~249 °C | |
| Decomposition Temperature (Td,5%) | |||
| Poly(this compound carbonate) (PIC) | > 338 °C | BPA-PC: ~400-500 °C |
Table 2: Mechanical Properties
| Property | This compound-Based Polymer | Petroleum-Based Polymer | Reference |
| Tensile Strength | |||
| Poly(diethylene glycol-co-isosorbide carbonate) (PDIC) | 80 MPa | BPA-PC: 63 MPa | |
| This compound/CHDM Copolycarbonate (70/30) | 1.05x higher than BPA-PC | BPA-PC | |
| Bio-based PC (this compound-based) | Higher than fossil-based PC | Fossil-based PC (BPA-PC) | |
| Young's Modulus (Tensile Modulus) | |||
| This compound/BPA Copolycarbonates | 1.7 - 2.6 GPa | BPA-PC: ~2.4 GPa | |
| This compound/CHDM Copolycarbonate (70/30) | 1.25x higher than BPA-PC | BPA-PC | |
| Elongation at Break | |||
| Poly(diethylene glycol-co-isosorbide carbonate) (PDIC) | 160% | BPA-PC: ~100% | |
| This compound-based Polyurethanes | 687% - 985% | Varies widely | |
| Impact Strength | |||
| Bio-based PC (this compound-based) | Lower than fossil-based PC | Fossil-based PC (BPA-PC) |
Table 3: Biocompatibility
| Polymer Type | Cell Line | Viability (%) | Result | Reference |
| This compound-Based Polyurethane (PU1-PU3) | HaCaT (Human Keratinocytes) | > 70% (not significantly different from control) | Non-cytotoxic | |
| This compound-Based Polyurethane (PU4) | HaCaT (Human Keratinocytes) | 80% ± 5% | Non-cytotoxic | |
| This compound-Based Polyurethane (PBH PU-1, -2, -3) | hBMSCs (Human Bone Marrow Stem Cells) | 109% - 115% (after 5 days) | Non-cytotoxic, supports proliferation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines key protocols for the synthesis, characterization, and performance evaluation of this compound-based polymers.
Protocol 1: Synthesis of Poly(this compound carbonate) via Melt Polymerization
This protocol describes a common method for synthesizing poly(this compound carbonate) (PIC).
Materials:
-
This compound (ISB)
-
Diphenyl carbonate (DPC)
-
Catalyst (e.g., Cesium Carbonate, Lithium Acetylacetonate)
Procedure:
-
Charging the Reactor: Charge the reactor with this compound and diphenyl carbonate in a defined molar ratio (e.g., 1:1).
-
Catalyst Addition: Add the catalyst at a specific concentration (e.g., 0.2 ppm of Cesium Carbonate).
-
Prepolymerization: Heat the mixture under a nitrogen atmosphere to the prepolymerization temperature (e.g., 110°C) and reduce the pressure (e.g., 0.04 MPa) to initiate the reaction and remove phenol byproduct.
-
Polycondensation: Increase the temperature to the polycondensation temperature (e.g., 210°C) and apply a high vacuum to facilitate the removal of phenol and increase the molecular weight of the polymer.
-
Polymer Recovery: Once the desired viscosity is reached, cool the reactor and extrude the polymer.
Protocol 2: Characterization of Polymer Thermal Properties
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Heating/Cooling Cycles:
-
Heat the sample to a temperature above its expected melting point (e.g., 260°C for PEIT) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Hold at this temperature for a few minutes to erase thermal history.
-
Cool the sample to below its glass transition temperature at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at the same rate to obtain the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a known amount of the polymer sample (e.g., 5-10 mg) into a TGA pan.
-
Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Data Analysis: Determine the onset of decomposition temperature (Td) from the weight loss curve.
Protocol 3: In Vitro Biocompatibility Assessment (MTT Assay)
This protocol is based on the ISO 10993-5 standard for testing the in vitro cytotoxicity of medical devices.
Materials:
-
Polymer samples (e.g., films or scaffolds)
-
Cell line (e.g., HaCaT keratinocytes, hBMSCs)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 24-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Sample Preparation: Sterilize the polymer samples.
-
Cell Seeding: Seed cells into 24-well plates at a specific density (e.g., 1.25 x 105 cells/well) and allow them to adhere overnight.
-
Direct Contact: Place the sterile polymer samples in direct contact with the cell layer in the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Assay:
-
Remove the polymer samples and culture medium.
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a specific wavelength.
-
Calculation: Calculate cell viability as a percentage relative to the control (cells cultured without the polymer sample).
Protocol 4: In Vitro Hydrolytic Degradation Study
This protocol is a generalized procedure based on the ASTM F1635-11 standard.
Materials:
-
Polymer samples of known dimensions
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, sealed containers
-
Incubator (37°C)
-
Analytical balance
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Sample Preparation: Prepare polymer samples of consistent size, clean them, and dry to a constant weight (W0).
-
Degradation: Place each sample in a sterile container with PBS and incubate at 37°C.
-
Sample Retrieval: At predetermined time points, retrieve samples, rinse with deionized water, and dry to a constant weight (Wt).
-
Analysis:
-
Mass Loss: Calculate the percentage of mass loss: ((W0 - Wt) / W0) x 100.
-
Molecular Weight: Analyze the molecular weight of the dried samples using GPC to determine the extent of chain scission.
-
Protocol 5: In Vitro Drug Release Study
This protocol describes a common method for evaluating drug release from a polymer matrix.
Materials:
-
Drug-loaded polymer matrix (e.g., tablets, films)
-
Release medium (e.g., PBS, pH 7.4)
-
USP dissolution apparatus (e.g., Type I - basket)
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Setup: Place the drug-loaded polymer matrix in the basket of the dissolution apparatus.
-
Release: Immerse the basket in the release medium maintained at 37°C and rotate at a constant speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Conclusion
This compound-based polymers present a compelling case as sustainable and high-performance alternatives to traditional petroleum-based polymers in the biomedical field. Their tunable thermal and mechanical properties, coupled with demonstrated biocompatibility, make them suitable for a wide range of applications, including drug delivery systems, medical devices, and tissue engineering scaffolds. While some properties, such as the impact strength of certain formulations, may be lower than their petroleum-based counterparts, the overall performance profile, combined with their renewable origin and favorable safety profile, positions them as a critical area of research and development for the next generation of biomedical materials. This guide provides a foundational understanding and practical protocols to facilitate further exploration and innovation in this promising field.
References
A Head-to-Head Clinical Trial Analysis: Isosorbide vs. Nitroglycerin for Angina Pectoris
In the management of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart, organic nitrates have long been a cornerstone of therapy. Among these, isosorbide and nitroglycerin are frequently prescribed. This guide provides a detailed comparison of their clinical performance based on available head-to-head clinical trial data, intended for researchers, scientists, and drug development professionals.
Comparative Efficacy in Angina Relief
Clinical studies have demonstrated that both this compound dinitrate and nitroglycerin are effective in alleviating angina symptoms, though they exhibit different pharmacokinetic and pharmacodynamic profiles.[1] Nitroglycerin generally provides more rapid relief, while this compound dinitrate offers a longer duration of action.[1][2][3]
Onset of Action and Time to Relief
A key differentiator between the two nitrates is the speed at which they provide relief from an acute angina attack. One study involving 20 patients with ischemic heart disease found that sublingual nitroglycerin (0.3 to 0.6 mg) led to the onset of angina relief in an average of 74.7 seconds, compared to 107.6 seconds for a chewable 5 mg dose of this compound dinitrate during treadmill exercise.[4] Complete or maximal relief was achieved in an average of 190.3 seconds with nitroglycerin versus 315.1 seconds with this compound dinitrate, a statistically significant difference.
Duration of Antianginal Effect
While nitroglycerin's effects are rapid, they are also relatively short-lived. In a study with 13 angina patients, nitroglycerin provided protection against exercise-induced angina for slightly more than one hour. In contrast, chewable this compound dinitrate demonstrated a more prolonged effect, protecting patients for 2.5 to 3 hours. Another investigation into the hemodynamic effects in 37 patients with unstable angina found that the effects of sublingual and oral this compound dinitrate lasted for three to four hours, significantly longer than the 15 to 30 minutes observed with nitroglycerin.
Data from Clinical Trials
The following tables summarize the quantitative data from comparative clinical trials:
Table 1: Time to Angina Relief During Exercise
| Parameter | Nitroglycerin (0.3-0.6 mg, sublingual) | This compound Dinitrate (5 mg, chewable) |
| Average Time to Onset of Relief (seconds) | 74.7 | 107.6 |
| Average Time to Complete or Maximal Relief (seconds) | 190.3 | 315.1 |
Data from a study of 20 patients with ischemic heart disease during uninterrupted treadmill walking.
Table 2: Duration of Antianginal Protection
| Drug | Duration of Protection |
| Nitroglycerin | Slightly longer than 1 hour |
| This compound Dinitrate | 2.5 to 3 hours |
Data from a study of 13 patients with angina, where protection was defined as the time from drug administration to the return of angina during repeated exercise efforts.
Table 3: Hemodynamic Effects in Unstable Angina
| Parameter | Nitroglycerin | This compound Dinitrate (sublingual and oral) |
| Duration of Hemodynamic Effects | 15 to 30 minutes | 3 to 4 hours |
| Mean Arterial Blood Pressure (MAP) Reduction | Similar magnitude to this compound Dinitrate | 5 to 10 mm Hg (persisted > 4 hours) |
| Echocardiographic End-Diastolic Volume (EDV) Reduction | Not reported in this study | > 30 ml (persisted up to 4 hours) |
Data from a study of 37 patients with unstable angina pectoris at rest.
Experimental Protocols
Study on Time to Angina Relief
The study comparing the time to angina relief involved 20 patients with documented ischemic heart disease. On separate occasions during treadmill walking, once mild angina was present, patients received either sublingual nitroglycerin (0.3 to 0.6 mg) or a chewable form of this compound dinitrate (5 mg). The exercise was continued at a constant speed and grade, and the time to onset and complete or maximal relief of angina was recorded. Ischemic electrocardiographic changes were also monitored.
Study on Duration of Action
In the investigation of the duration of action, 13 patients with angina were administered chewable this compound dinitrate, sublingual nitroglycerin, or a placebo on three different days after mild anginal pain was induced by treadmill walking. The duration of action was determined by subsequent ten-minute walks at the same workload that initially induced angina, with half-hour rest periods in between. The time from drug administration to the return of angina on a subsequent effort was considered the duration of protection.
Mechanism of Action and Experimental Workflow
The therapeutic effects of both this compound and nitroglycerin are mediated by their conversion to nitric oxide (NO), a potent vasodilator.
Signaling pathway for organic nitrate-induced vasodilation.
A typical experimental workflow for assessing the efficacy of antianginal drugs is depicted below.
Experimental workflow for a comparative angina clinical trial.
Conclusion
Both this compound and nitroglycerin are effective treatments for angina pectoris. The choice between them often depends on the clinical context. For acute relief of angina, nitroglycerin's rapid onset of action is advantageous. For prophylactic use and longer-term management, the extended duration of action of this compound may be preferable. The data from head-to-head clinical trials provide a clear basis for these distinct therapeutic applications. Further research could focus on direct comparisons of newer formulations and delivery systems to optimize the management of angina.
References
- 1. What's better: this compound dinitrate vs Nitroglycerin? – meds.is [meds.is]
- 2. Comparison of placebo, nitroglycerin, and this compound dinitrate for effectiveness of relief of angina and duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of this compound dinitrate vs nitroglycerin in patients with unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of this compound dinitrate and nitroglycerin in relieving angina pectoris during uninterrupted exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosorbide: A Sustainable and High-Performance Alternative to Bisphenol A in Polycarbonates
A Comparative Guide for Researchers and Scientists
The imperative for sustainable and safe materials has catalyzed the search for alternatives to petroleum-based monomers in polymer production. Isosorbide, a bio-based diol derived from starch, has emerged as a promising substitute for the controversial bisphenol A (BPA) in the synthesis of polycarbonates.[1][2][3] This guide provides an objective comparison of the performance of this compound-based polycarbonates (ISB-PC) and BPA-based polycarbonates (BPA-PC), supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison: this compound-Based vs. BPA-Based Polycarbonates
This compound-based polycarbonates not only offer a favorable safety and environmental profile but also demonstrate enhanced or comparable performance in several key areas compared to their BPA-based counterparts.[1][2]
ISB-PCs exhibit excellent rigidity and good mechanical strength. While homopolymers of this compound can be brittle, this is often overcome by copolymerization with other diols like 1,4-cyclohexanedimethanol (CHDM). Such copolymers have shown a higher Young's modulus and ultimate tensile strength than BPA-PC. Furthermore, this compound inclusion leads to superior scratch resistance, as indicated by pencil hardness tests.
| Property | This compound-Based Polycarbonate (with comonomers) | BPA-Based Polycarbonate | Key Advantages of this compound-Based PC |
| Tensile Strength | 72.6 - 80 MPa | ~63 MPa | Higher tensile strength |
| Young's Modulus | Higher than BPA-PC | Lower than ISB-PC (with comonomers) | Increased stiffness and rigidity |
| Pencil Hardness | HB to F | B | Superior scratch resistance |
| Impact Resistance | Improved | Standard | Enhanced durability |
This compound-based polycarbonates demonstrate high glass transition temperatures (Tg), comparable to BPA-PC, and are thermally stable up to 350°C. This high heat resistance makes them suitable for a wide range of applications.
| Property | This compound-Based Polycarbonate | BPA-Based Polycarbonate | Key Advantages of this compound-Based PC |
| Glass Transition Temperature (Tg) | 120.5 - 169 °C | High, comparable to ISB-PC | High heat resistance |
| Thermal Stability | Up to 350 °C | High | Similar high-temperature performance |
One of the most significant advantages of this compound-based polycarbonates lies in their superior optical properties. They exhibit lower birefringence, a lower refractive index, a higher Abbe number, and better light transmittance compared to BPA-based polycarbonates. This results in minimal light dispersion and reduced chromatic aberration. Additionally, ISB-PCs show outstanding UV resistance, with minimal yellowing even after prolonged exposure.
| Property | This compound-Based Polycarbonate | BPA-Based Polycarbonate | Key Advantages of this compound-Based PC |
| Birefringence | Minimal | Higher | Reduced optical distortion |
| Refractive Index | Lower (e.g., 1.4960) | Higher | Closer to glass |
| Abbe Number | Higher | Lower | Less chromatic aberration |
| Light Transmittance | > 91.5% | Lower | Higher clarity |
| UV Resistance | Significantly higher, minimal yellowing | Prone to yellowing | Excellent for outdoor applications |
Sustainability and Safety Profile
This compound is derived from renewable plant-based resources, offering a significantly lower carbon footprint than petroleum-based BPA. It is recognized as non-toxic, non-carcinogenic, and not an endocrine disruptor, addressing the health concerns associated with BPA.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound-based polycarbonates based on common laboratory practices.
Synthesis of this compound-Based Polycarbonate via Melt Polymerization
This method involves the transesterification of this compound and a carbonate source, such as diphenyl carbonate (DPC), at high temperatures and under vacuum.
Materials:
-
This compound (ISB)
-
Diphenyl Carbonate (DPC)
-
Catalyst (e.g., lithium acetoacetone, tetrabutylphosphonium acetate, n-BuSn(O)OH)
Procedure:
-
This compound, diphenyl carbonate, and the catalyst are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated under a nitrogen atmosphere to a temperature range of 180-200°C to initiate the transesterification reaction, during which phenol is distilled off.
-
After the initial phenol distillation, the temperature is gradually increased to 220-260°C.
-
A vacuum is slowly applied (down to <1 mmHg) to facilitate the removal of the remaining phenol and drive the polymerization to achieve a high molecular weight polymer.
-
The reaction is continued until the desired melt viscosity is reached, indicating the formation of high molecular weight polycarbonate.
-
The resulting polymer is then extruded, cooled, and pelletized.
Characterization Methods
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Glass transition temperature (Tg) and thermal stability are measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
-
Mechanical Properties: Tensile strength, Young's modulus, and elongation at break are determined using a universal testing machine according to ASTM standards. Pencil hardness is used to assess scratch resistance.
-
Optical Properties: Birefringence is measured using a polarized light microscope. Refractive index and Abbe number are determined with a refractometer. Light transmittance and UV stability are assessed using a UV-Vis spectrophotometer and a Xenon weather meter for accelerated aging tests.
Visualizations
Caption: Synthesis of this compound-Based Polycarbonate.
Caption: Conventional Synthesis of BPA-Based Polycarbonate.
Caption: Experimental Workflow for Comparative Analysis.
References
Comparative study of Isosorbide-based polyurethanes and conventional polyurethanes.
In the ever-evolving landscape of polymer science, the push for sustainable and high-performance materials has led to the emergence of bio-based alternatives to traditional petroleum-derived polymers. Among these, isosorbide-based polyurethanes (PUs) have garnered significant attention for their promising combination of environmental benefits and robust physical properties. This guide provides a comprehensive comparison of this compound-based polyurethanes and their conventional counterparts, primarily those derived from methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI), offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
Performance Characteristics: A Head-to-Head Comparison
This compound, a rigid and chiral diol derived from starch, imparts unique characteristics to the polyurethane backbone. When incorporated as a chain extender or as part of the polyol soft segment, it significantly influences the material's mechanical strength, thermal stability, and biocompatibility. Conventional polyurethanes, on the other hand, have a long-standing history of use in a vast array of applications, with their properties being well-established and highly tunable.
Mechanical Properties
This compound-based PUs often exhibit enhanced tensile strength and modulus due to the rigidity of the this compound moiety.[1][2] This makes them particularly suitable for applications requiring high mechanical performance. Conventional PUs, such as those based on MDI, are also known for their excellent strength and durability.[3][4] TDI-based PUs, in contrast, are typically more flexible and are often used in applications requiring elastomeric properties.[5]
| Property | This compound-Based PUs | Conventional PUs (MDI-based) | Conventional PUs (TDI-based) |
| Tensile Strength | 39.87 - 63.87 MPa | 23.4 - 30.5 MPa | Generally lower than MDI-based PUs |
| Tensile Modulus | 2.19 - 2.57 GPa | 9.4 - 15.4 MPa | Generally lower than MDI-based PUs |
| Elongation at Break | 686.55 - 1600% | Up to 885% | High, characteristic of elastomers |
Thermal Properties
The rigid bicyclic structure of this compound contributes to a higher glass transition temperature (Tg) in the resulting polyurethanes, enhancing their thermal stability. This is a notable advantage over some conventional polyurethanes, particularly those designed for flexibility. The thermal properties of conventional PUs are highly dependent on the specific diisocyanate and polyol used, with MDI-based PUs generally offering better heat resistance than TDI-based PUs.
| Property | This compound-Based PUs | Conventional PUs (MDI-based) | Conventional PUs (TDI-based) |
| Glass Transition Temperature (Tg) | -47.8 to 120 °C | -52.1 to 80.9 °C | -52.1 to 8.6 °C |
| Thermal Degradation Onset | ~250 °C | Variable, generally good heat resistance | Generally lower than MDI-based PUs |
Biocompatibility and Biodegradability
This compound itself is a biocompatible and non-toxic molecule, which translates to the resulting polyurethanes often exhibiting excellent biocompatibility, making them promising candidates for biomedical applications. Conventional polyurethanes, particularly those based on aliphatic diisocyanates, can also be highly biocompatible and have been used in various medical devices. However, aromatic isocyanates like MDI and TDI can release toxic aromatic amines upon degradation.
The biodegradability of polyurethanes is a complex topic. Polyester-based PUs, whether this compound-based or conventional, are more susceptible to hydrolysis and microbial degradation than polyether-based PUs. The incorporation of this compound can, in some cases, enhance the rate of hydrolytic degradation. While traditional polyurethanes are generally not considered biodegradable, research is ongoing to develop more environmentally friendly formulations.
| Feature | This compound-Based PUs | Conventional PUs |
| Biocompatibility | Generally high, due to the non-toxic nature of this compound. | Varies; aliphatic PUs are generally more biocompatible than aromatic PUs. |
| Biodegradability | Can be designed to be biodegradable, particularly polyester-based formulations. | Polyester-based PUs are more biodegradable than polyether-based PUs. |
Experimental Protocols
Synthesis of this compound-Based Polyurethanes (One-Shot Method)
A common method for synthesizing this compound-based PUs is the one-shot bulk polymerization technique.
-
Preparation: this compound and a suitable polyol (e.g., polycarbonate diol) are dried under vacuum at 80°C for 24 hours.
-
Reaction Setup: The dried this compound and polyol are placed in a four-neck round-bottom flask under a nitrogen atmosphere and stirred at 80°C until a homogeneous mixture is formed.
-
Polymerization: A diisocyanate, such as hexamethylene diisocyanate (HDI), is added dropwise to the mixture while stirring. The temperature is then raised to 120°C, and the polymerization is carried out for approximately 8-12 hours.
-
Purification: The resulting polymer is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) and then precipitated in a non-solvent such as isopropanol. The product is then washed with methanol and dried under vacuum.
Synthesis of Conventional MDI-Based Polyurethanes (Prepolymer Method)
Conventional polyurethanes are often synthesized using a two-step prepolymer method.
-
Prepolymer Formation: A polyol (e.g., polypropylene glycol) is reacted with an excess of MDI at a temperature of 70-80°C for about 1.5-3 hours under a nitrogen atmosphere to form an isocyanate-terminated prepolymer.
-
Chain Extension: The reaction mixture is cooled to below 50°C. A chain extender, such as 1,4-butanediol (BD), dissolved in a solvent like dimethyl sulfoxide (DMSO), is then slowly added to the prepolymer.
-
Curing: A catalyst, such as dibutyltin dilaurate, is added, and the mixture is heated to around 90°C to complete the polymerization.
Visualizing the Processes
To better understand the synthesis and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of this compound-based and Conventional PU synthesis.
Caption: General experimental workflow for polyurethane characterization.
Cellular Response and Signaling Pathways
The biocompatibility of implanted polyurethanes is largely determined by the host's inflammatory response, which is primarily mediated by macrophages. Upon implantation, proteins adsorb to the material surface, which can trigger macrophage adhesion and activation. Activated macrophages can release a variety of signaling molecules, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). This inflammatory cascade can be initiated through signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway. In some cases, the degradation products of polyurethanes can also activate the NLRP3 inflammasome, leading to further inflammation. The surface chemistry of the polyurethane can significantly modulate these cellular responses.
Caption: Simplified signaling pathway of the inflammatory response to polyurethanes.
Conclusion
This compound-based polyurethanes present a compelling, sustainable alternative to conventional polyurethanes, offering competitive and often superior mechanical and thermal properties. Their inherent biocompatibility makes them particularly attractive for biomedical applications. While conventional polyurethanes remain a versatile and cost-effective choice for a wide range of applications, the development of bio-based materials like this compound PUs is a critical step towards a more sustainable future in polymer science. Further research focusing on direct, side-by-side comparisons under identical experimental conditions will be invaluable in fully elucidating the performance advantages of these novel materials.
References
- 1. Modulation of cellular responses on engineered polyurethane implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshjoos.farafile.ir [daneshjoos.farafile.ir]
- 3. Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowledgecenter.mearthane.com [knowledgecenter.mearthane.com]
- 5. psiurethanes.com [psiurethanes.com]
A Comparative Analysis of Alprostadil and Isosorbide Dinitrate in the Management of Angina Episodes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Vasodilatory Agents for Angina Pectoris
This guide provides a comprehensive comparison of alprostadil and isosorbide dinitrate, two vasodilatory drugs employed in the management of angina pectoris. By examining their mechanisms of action, clinical efficacy, and safety profiles, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform further research and development in the field of anti-anginal therapies. The following sections present a detailed analysis based on available experimental data, with a focus on quantitative comparisons and methodological considerations.
Mechanism of Action: A Tale of Two Signaling Pathways
Alprostadil and this compound dinitrate both exert their therapeutic effects through vasodilation, thereby reducing myocardial oxygen demand and improving coronary blood flow. However, they achieve this via distinct intracellular signaling pathways.
Alprostadil , a synthetic form of prostaglandin E1 (PGE1), activates the G-protein coupled prostaglandin E2 receptor (EP2). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of vascular smooth muscle cells.[1][2][3][4]
This compound dinitrate , an organic nitrate, serves as a prodrug for nitric oxide (NO).[5] Within vascular smooth muscle cells, it is enzymatically converted to NO. Nitric oxide then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels activate Protein Kinase G (PKG), leading to a cascade of events that culminates in smooth muscle relaxation and vasodilation.
dot graph Alprostadil_Signaling_Pathway { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Alprostadil Signaling Pathway", fontcolor="#202124", fontsize=16]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Alprostadil [label="Alprostadil (PGE1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EP2_Receptor [label="Prostaglandin E2\nReceptor (EP2)", fillcolor="#FBBC05"]; G_Protein [label="Gs Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasodilation [label="Smooth Muscle\nRelaxation\n(Vasodilation)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Alprostadil -> EP2_Receptor [label="Binds to"]; EP2_Receptor -> G_Protein [label="Activates"]; G_Protein -> Adenylyl_Cyclase [label="Activates"]; ATP -> Adenylyl_Cyclase [style=dashed]; Adenylyl_Cyclase -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> Vasodilation [label="Leads to"]; } Alprostadil's mechanism of action.
dot graph Isosorbide_Dinitrate_Signaling_Pathway { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="this compound Dinitrate Signaling Pathway", fontcolor="#202124", fontsize=16]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
ISDN [label="this compound Dinitrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#FBBC05"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", shape=ellipse, fillcolor="#FFFFFF"]; cGMP [label="cGMP", shape=ellipse, fillcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasodilation [label="Smooth Muscle\nRelaxation\n(Vasodilation)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
ISDN -> NO [label="Metabolized to"]; NO -> sGC [label="Activates"]; GTP -> sGC [style=dashed]; sGC -> cGMP [label="Converts GTP to"]; cGMP -> PKG [label="Activates"]; PKG -> Vasodilation [label="Leads to"]; } this compound dinitrate's mechanism of action.
Clinical Efficacy in Angina Pectoris: A Head-to-Head Comparison
A prospective, randomized controlled trial provides direct comparative data on the efficacy of oral alprostadil and this compound dinitrate in patients with stable angina secondary to coronary slow flow phenomenon (CSFP). While this is a specific subset of angina patients, the findings offer valuable insights into the relative performance of these two drugs.
Quantitative Comparison of Efficacy Outcomes
| Outcome Measure | Alprostadil (40 µg, three times daily) | This compound Dinitrate (5 mg, three times daily) | p-value |
| Weekly Angina Episodes (at 1 month) | 1 (median) | 2 (median) | <0.001 |
| Self-evaluated Pain Score (at 1 month) | 2 (median) | 3 (median) | <0.001 |
| CCS Class I at 1 month (%) | 78.4% | 47.1% | 0.001 |
| Improvement in Seattle Angina Questionnaire (SAQ) Score | Significant improvement (7.09 U) | - | <0.001 |
Data from the randomized controlled trial in patients with Coronary Slow Flow Phenomenon.
In this study, alprostadil demonstrated superior efficacy in reducing the frequency and intensity of angina episodes compared to this compound dinitrate. A significantly higher percentage of patients in the alprostadil group achieved Canadian Cardiovascular Society (CCS) class I status, indicating minimal limitation of ordinary physical activity. Furthermore, alprostadil led to a statistically significant improvement in the Seattle Angina Questionnaire (SAQ) score, reflecting better physical limitation, angina stability, angina frequency, treatment satisfaction, and quality of life.
Efficacy in Stable Angina Pectoris (General Population)
While direct comparative trials in a broader stable angina population are limited, individual studies provide evidence of the efficacy of this compound dinitrate.
-
This compound Dinitrate: In patients with stable angina, various doses of this compound dinitrate have been shown to significantly improve exercise tolerance, increasing the time to onset of angina and total walking time on a treadmill compared to placebo. For instance, a double-blind study of slow-release this compound dinitrate (120 mg/day) demonstrated a significant decrease in the frequency and duration of both painful and silent ischemic episodes. Another study showed a sustained reduction in anginal attacks with long-term, high-dose this compound dinitrate therapy.
Experimental Protocols: A Closer Look at the Methodology
The key comparative study employed a prospective, randomized, controlled design.
dot graph Experimental_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Randomized Controlled Trial Workflow", fontcolor="#202124", fontsize=16]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Patient_Population [label="102 Patients with CSFP\nand Stable Angina", fillcolor="#FBBC05"]; Randomization [label="Randomization (1:1)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alprostadil_Group [label="Alprostadil Group (n=51)\n40 µg, three times daily", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ISDN_Group [label="this compound Dinitrate Group (n=51)\n5 mg, three times daily", fillcolor="#34A853", fontcolor="#FFFFFF"]; Follow_Up [label="1-Month Follow-up", shape=ellipse, fillcolor="#FFFFFF"]; Outcome_Assessment [label="Outcome Assessment:\n- Angina Frequency & Intensity\n- CCS Grading\n- Seattle Angina Questionnaire", fillcolor="#FBBC05"];
Patient_Population -> Randomization; Randomization -> Alprostadil_Group; Randomization -> ISDN_Group; Alprostadil_Group -> Follow_Up; ISDN_Group -> Follow_Up; Follow_Up -> Outcome_Assessment; } Workflow of the comparative clinical trial.
Key Methodological Details of the Comparative Trial
-
Study Population: 102 patients with coronary slow flow phenomenon (CSFP) without severe coronary artery stenosis who experienced stable angina.
-
Intervention:
-
Alprostadil group (n=51): 40 µg oral alprostadil three times per day.
-
This compound dinitrate group (n=51): 5 mg oral this compound dinitrate three times per day.
-
-
Duration: 1 month.
-
Primary and Secondary Endpoints:
-
Frequency of angina episodes.
-
Self-evaluated pain intensity.
-
Canadian Cardiovascular Society (CCS) grading of angina pectoris.
-
Seattle Angina Questionnaire (SAQ) scores.
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the two groups.
Safety and Tolerability
Both alprostadil and this compound dinitrate are generally well-tolerated, with headache being a common side effect due to their vasodilatory properties.
Comparative Adverse Events
| Adverse Event | Alprostadil (%) | This compound Dinitrate (%) | p-value |
| Headache | 7.8% | 19.6% | 0.084 |
Data from the randomized controlled trial in patients with Coronary Slow Flow Phenomenon.
In the direct comparative trial, a lower incidence of headache was reported in the alprostadil group, although the difference was not statistically significant.
General Side Effect Profile
-
Alprostadil: Other potential side effects, primarily associated with other routes of administration, include pain at the injection site (for intracavernosal use), and in rare cases, hypotension.
-
This compound Dinitrate: Common side effects include headache, dizziness, lightheadedness, and flushing. Hypotension, particularly orthostatic hypotension, can also occur.
Conclusion for the Research Community
The available evidence, primarily from a robust randomized controlled trial in a specific angina subpopulation, suggests that oral alprostadil may offer superior efficacy in reducing angina symptoms and improving quality of life compared to oral this compound dinitrate, with a potentially better safety profile regarding headaches.
However, several key areas warrant further investigation:
-
Broader Patient Populations: There is a clear need for well-designed, head-to-head clinical trials comparing oral alprostadil and this compound dinitrate in a broader population of patients with stable angina from various etiologies.
-
Dose-Ranging Studies: Optimal dosing regimens for oral alprostadil in the treatment of stable angina need to be established through comprehensive dose-ranging studies.
-
Long-Term Outcomes: The long-term efficacy and safety of oral alprostadil for stable angina remain to be elucidated.
-
Pharmacokinetic and Pharmacodynamic Modeling: Further research into the pharmacokinetics and pharmacodynamics of oral alprostadil could help optimize its therapeutic use and formulation.
The distinct mechanisms of action of these two drugs also present opportunities for exploring potential synergistic effects in combination therapies. For drug development professionals, the promising results for alprostadil in the CSFP population may justify further investment in developing and evaluating novel formulations or delivery systems to enhance its oral bioavailability and therapeutic index for the broader stable angina market. Continued research in this area is crucial for expanding the therapeutic armamentarium for this prevalent and debilitating condition.
References
Safety Operating Guide
Safe Handling of Isosorbide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Isosorbide and its common derivatives, this compound Mononitrate and this compound Dinitrate. The following procedural guidance is designed to minimize risk and ensure safe operational and disposal practices in a laboratory setting.
It is crucial to distinguish between this compound and its nitrate esters, as their hazard profiles differ significantly. While this compound is generally not considered hazardous, its derivatives require more stringent handling protocols[1]. This compound Mononitrate is classified as a flammable solid and is suspected of damaging fertility or the unborn child[2]. This compound Dinitrate is considered a hazardous substance, can be explosive when dry, and is harmful if swallowed[3][4]. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are handling.
Personal Protective Equipment (PPE) Summary
A risk assessment should be performed before handling to determine the appropriate level of PPE required. The following table summarizes recommended PPE based on available safety data sheets.
| PPE Category | Recommended Equipment | Rationale & Citations |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield may be required if there is a significant risk of splashes. | To protect against direct contact with the product, including dust or splashes.[5] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile). Double-gloving is recommended for bulk processing or when handling hazardous derivatives. | To prevent skin contact and absorption. Gloves should be inspected before use and changed regularly or immediately if contaminated or damaged. |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of contamination or when handling nitrate derivatives, a chemically resistant apron or disposable gown should be worn. | To protect against direct contact with the product and prevent contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal use with adequate engineering controls (e.g., chemical fume hood). A NIOSH-approved respirator (e.g., with a P3 filter) may be required for large spills, when weighing powders outside of a fume hood, or if ventilation is inadequate. | To prevent inhalation of airborne particles or dust, especially when handling the powdered form of the compound. Minimizing dust generation is a primary control measure. |
Operational Plan: Step-by-Step Handling Protocol
This section provides a procedural guide for the safe handling of this compound and its derivatives in a laboratory setting.
Pre-Handling Preparations
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedures to be performed. Consult the material's SDS.
-
Gather Materials: Ensure all necessary equipment, reagents, and safety equipment (including a chemical spill kit) are readily accessible.
-
Engineering Controls: Whenever possible, handle solid this compound compounds, especially the nitrate derivatives, within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Don PPE: Put on the appropriate PPE as determined by your risk assessment (see table above). Ensure gloves provide a complete seal over the cuffs of the lab coat.
Handling Procedures
-
Weighing and Transfer: Handle the solid material carefully to avoid creating dust. Use appropriate tools like spatulas and weighing paper.
-
Solution Preparation: If preparing solutions, slowly add the solid compound to the solvent to prevent splashing.
-
Container Management: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, well-ventilated area away from heat and ignition sources. This compound Dinitrate should not be stored as a dry material.
Post-Handling Procedures
-
Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., 70% ethanol) followed by water.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, then face shield/goggles, then lab coat, then inner gloves).
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.
Safe Handling Workflow
The following diagram illustrates the key steps in the safe handling workflow for this compound compounds.
Caption: Workflow for the safe laboratory handling of this compound from preparation to disposal.
Disposal Plan
All waste containing this compound or its derivatives should be treated as hazardous chemical waste and handled in accordance with local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid materials (e.g., excess compound, contaminated weighing paper, gloves, bench paper) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect contaminated solvents or solutions in a separate, compatible, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Container Management: Ensure all waste containers are kept securely closed when not in use. Store them in a designated secondary containment area while awaiting pickup.
-
Final Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company. Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
